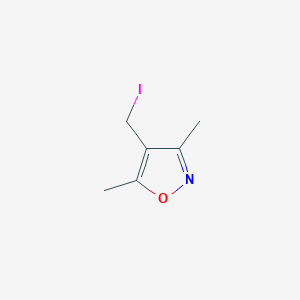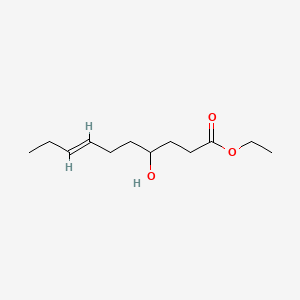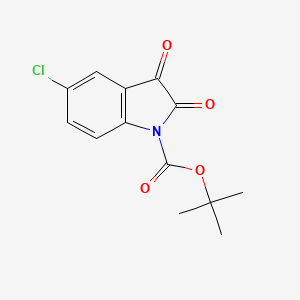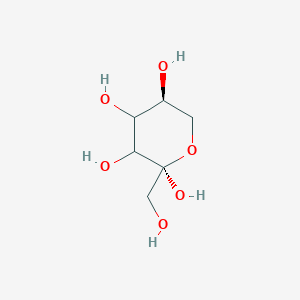
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is a chemical compound that belongs to the class of organic compounds known as oxanes. These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific stereochemistry of this compound, indicated by the (2S,5S) configuration, refers to the spatial arrangement of the hydroxymethyl and hydroxyl groups on the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the use of carbohydrate precursors. One common method is the reduction of corresponding sugar derivatives. For example, the reduction of a protected form of glucose can yield the desired oxane compound. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation. This method uses catalysts like palladium on carbon (Pd/C) to facilitate the reduction of sugar derivatives under high pressure and temperature conditions. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be further reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alditols or polyols.
Substitution: Halogenated oxanes or alkylated derivatives.
Scientific Research Applications
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in carbohydrate metabolism. The hydroxyl groups allow for hydrogen bonding and interactions with active sites of enzymes, facilitating various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol: A stereoisomer with different spatial arrangement of groups.
(2S,5S)-2-(methoxymethyl)oxane-2,3,4,5-tetrol: A derivative with a methoxy group instead of a hydroxyl group.
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-pentol: A compound with an additional hydroxyl group.
Uniqueness
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4?,5?,6-/m0/s1 |
InChI Key |
LKDRXBCSQODPBY-FYCPLRARSA-N |
Isomeric SMILES |
C1[C@@H](C(C([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
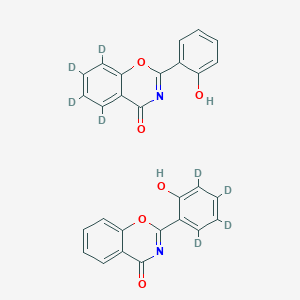
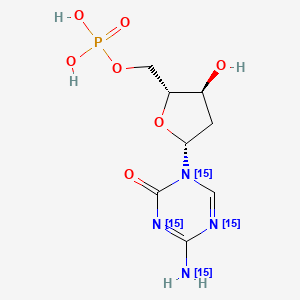
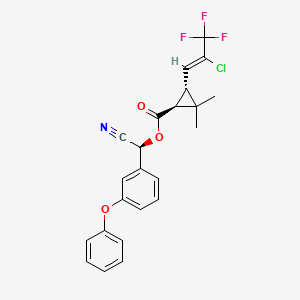
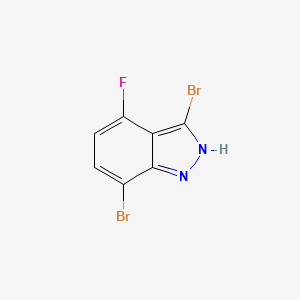
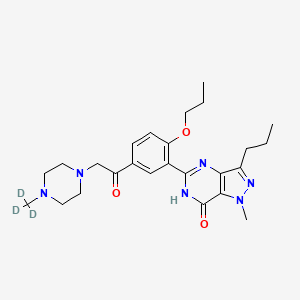
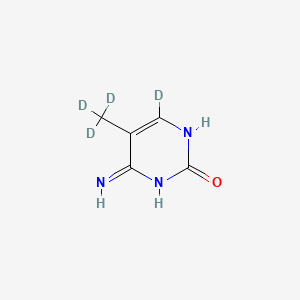
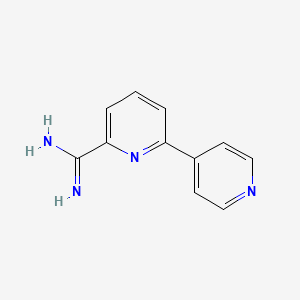
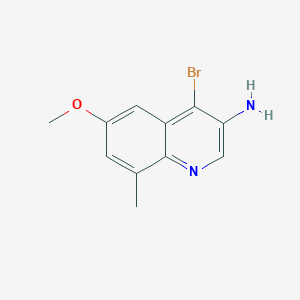
![[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate](/img/structure/B13841403.png)
